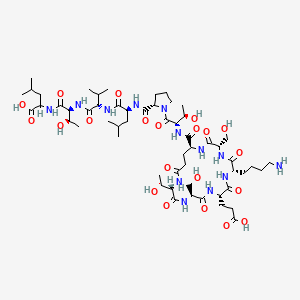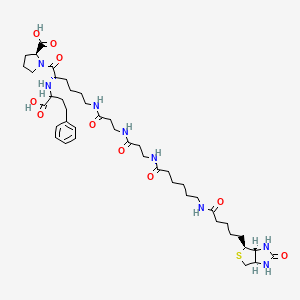
5-Hydroxymethyldeoxycytidylic acid
Overview
Description
5-Hydroxymethyldeoxycytidylic acid is a 2’-deoxycytidine phosphate compound characterized by the presence of a phosphate group at the 5’-position and a hydroxymethyl substituent at the 5-position . This compound is a derivative of deoxycytidine and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyldeoxycytidylic acid typically involves the hydroxymethylation of deoxycytidine. One of the improved synthetic methods includes the preparation of cyanoethyl-protected 5-hydroxymethyl-2’-deoxycytidine phosphoramidite with an overall yield of 39% on a 5 g scale .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows laboratory-scale procedures with potential scaling up for industrial applications. The process involves standard organic synthesis techniques, including protection and deprotection steps, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethyldeoxycytidylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include aldehyde, carboxylic acid, and methyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxymethyldeoxycytidylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and epigenetic therapy.
Industry: It is used in the development of diagnostic tools and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyldeoxycytidylic acid involves its incorporation into DNA, where it can influence gene expression and regulation. The hydroxymethyl group can be further oxidized to form 5-formyldeoxycytidylic acid and 5-carboxyldeoxycytidylic acid, which play roles in active DNA demethylation processes . These modifications can affect the binding of transcription factors and other proteins to DNA, thereby influencing gene expression.
Comparison with Similar Compounds
5-Methyldeoxycytidylic acid: Similar in structure but with a methyl group instead of a hydroxymethyl group.
5-Formyldeoxycytidylic acid: An oxidation product of 5-Hydroxymethyldeoxycytidylic acid with a formyl group.
5-Carboxyldeoxycytidylic acid: Another oxidation product with a carboxyl group.
Uniqueness: this compound is unique due to its role in the dynamic regulation of DNA methylation and hydroxymethylation. Its ability to undergo further oxidation to form other biologically active compounds makes it a crucial intermediate in epigenetic modifications .
Properties
IUPAC Name |
[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O8P/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(21-8)4-20-22(17,18)19/h2,6-8,14-15H,1,3-4H2,(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWPBKNTZFNRI-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156333 | |
| Record name | 5-Hydroxymethyldeoxycytidylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13009-95-5 | |
| Record name | 2′-Deoxy-5-(hydroxymethyl)-5′-cytidylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13009-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethyldeoxycytidylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymethyldeoxycytidylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)



![9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B3365939.png)




![[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride](/img/structure/B3365988.png)

